molecular formula C21H22N8O B2595656 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-((1H-indol-3-yl)methyl)piperidine-3-carboxamide CAS No. 1705809-57-9

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-((1H-indol-3-yl)methyl)piperidine-3-carboxamide

Cat. No.: B2595656
CAS No.: 1705809-57-9
M. Wt: 402.462
InChI Key: HSZWDGFYEYCSDP-UHFFFAOYSA-N
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Description

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-((1H-indol-3-yl)methyl)piperidine-3-carboxamide is a synthetic organic compound that features a complex structure combining multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-((1H-indol-3-yl)methyl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Triazole Ring: Starting with a suitable precursor, such as a hydrazine derivative, the triazole ring is formed through cyclization reactions under acidic or basic conditions.

    Pyridazine Ring Construction: The pyridazine ring is synthesized via condensation reactions involving appropriate dicarbonyl compounds.

    Indole Attachment: The indole moiety is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

    Piperidine Ring Formation: The piperidine ring is typically constructed through reductive amination or other cyclization methods.

    Final Coupling: The final step involves coupling the piperidine derivative with the indole and triazole-pyridazine intermediates, often using peptide coupling reagents like EDCI or HATU.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-((1H-indol-3-yl)methyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at specific sites, such as the indole or piperidine rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the pyridazine or triazole rings using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, or chromium trioxide in acidic or basic media.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), or acylating agents (acetic anhydride).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully or partially reduced analogs.

Scientific Research Applications

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-((1H-indol-3-yl)methyl)piperidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in diseases like cancer, inflammation, and neurological disorders.

Mechanism of Action

The mechanism of action of 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-((1H-indol-3-yl)methyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of these targets. This can lead to inhibition or activation of biochemical pathways, resulting in therapeutic effects.

Molecular Targets and Pathways:

    Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways, such as kinases or proteases.

    Receptors: It may bind to receptors, such as G-protein coupled receptors or ion channels, influencing cellular signaling pathways.

Comparison with Similar Compounds

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-((1H-indol-3-yl)methyl)piperidine-3-carboxamide can be compared with other compounds that have similar structural features or biological activities:

    Similar Compounds:

Uniqueness: The uniqueness of this compound lies in its specific combination of heterocyclic rings, which may confer unique biological activities and selectivity for certain molecular targets.

Properties

IUPAC Name

N-(1H-indol-3-ylmethyl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N8O/c30-21(24-11-16-10-23-18-6-2-1-5-17(16)18)15-4-3-9-28(12-15)19-7-8-20(27-26-19)29-14-22-13-25-29/h1-2,5-8,10,13-15,23H,3-4,9,11-12H2,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSZWDGFYEYCSDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)N3C=NC=N3)C(=O)NCC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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